molecular formula C13H15N3O B8620463 4-(Methoxymethyl)-6-methyl-N-phenylpyrimidin-2-amine CAS No. 116389-17-4

4-(Methoxymethyl)-6-methyl-N-phenylpyrimidin-2-amine

Cat. No. B8620463
M. Wt: 229.28 g/mol
InChI Key: OIYAXKCSSSMHHP-UHFFFAOYSA-N
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Patent
US04992438

Procedure details

Boron bromide (3.9 g) was added dropwise to a solution of 3.0 g of 2-anilino-4-methoxymethyl-6-methylpyrimidine in 100 ml of dichloromethane at -70° C. After completion of the dropwise addition, the coolant was removed and the mixture was stirred at room temperature for 5 hours. The reaction mixture was poured into water gradually. The organic layer was washed with water, dried over magnesium sulfate and concentrated. The solid residue was recrystallized from ethanol-hexane to obtain 2.5 g (yield: 89%) of 2-anilino-4-hydroxymethyl-6-methyl-pyrimidine having a melting point of 118°-120° C.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.[NH:5]([C:12]1[N:17]=[C:16]([CH2:18][O:19]C)[CH:15]=[C:14]([CH3:21])[N:13]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>ClCCl>[NH:5]([C:12]1[N:17]=[C:16]([CH2:18][OH:19])[CH:15]=[C:14]([CH3:21])[N:13]=1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
3 g
Type
reactant
Smiles
N(C1=CC=CC=C1)C1=NC(=CC(=N1)COC)C
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
CUSTOM
Type
CUSTOM
Details
the coolant was removed
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into water gradually
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The solid residue was recrystallized from ethanol-hexane

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N(C1=CC=CC=C1)C1=NC(=CC(=N1)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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